2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Physicochemical profiling Ligand efficiency Medicinal chemistry

This pyridine-pyrazine carboxamide features a critical 2-methoxy substituent and pyridin-4-yl configuration, making it non-interchangeable with 5-fluoro or 6-methoxy analogs. It serves as a scaffold-hopping starting point for antitubercular (non-QcrB) and kinase inhibitor programs. Use in systematic SAR matched-pair analyses, selectivity profiling against 100-400 kinase panels, and assay specificity development. Research-grade ≥95% purity supports analytical standard use. Procure to expand chemical diversity beyond well-explored imidazo/pyrazolo[1,5-a]pyridine series.

Molecular Formula C17H15N5O2
Molecular Weight 321.34
CAS No. 2097910-31-9
Cat. No. B2597906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
CAS2097910-31-9
Molecular FormulaC17H15N5O2
Molecular Weight321.34
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
InChIInChI=1S/C17H15N5O2/c1-24-17-13(3-2-6-21-17)16(23)22-11-14-15(20-10-9-19-14)12-4-7-18-8-5-12/h2-10H,11H2,1H3,(H,22,23)
InChIKeyYJHAUERITKXRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (CAS 2097910-31-9): Procurement-Relevant Chemical Identity and Scaffold Context


2-Methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (CAS 2097910-31-9, molecular formula C₁₇H₁₅N₅O₂, MW 321.34) is a synthetic heterocyclic small molecule featuring a 2-methoxypyridine-3-carboxamide moiety linked via a methylene bridge to a 3-(pyridin-4-yl)pyrazin-2-yl core . The compound belongs to a broader class of pyridine-pyrazine biheteroaryl carboxamides that have been investigated in medicinal chemistry programs targeting proliferative diseases and infectious indications [1]. Its structural architecture combines a hydrogen-bond-donating/acceptor carboxamide linker, a methoxy-substituted pyridine ring, and a biaryl pyrazine-pyridine system, generating a distinctive pharmacophoric pattern that differentiates it from simpler pyridine carboxamide analogs. The compound is listed in multiple commercial chemical catalogs as a research-grade building block or screening compound, with typical purity specifications of ≥95% . However, publicly available quantitative pharmacological data specific to this exact compound remain extremely scarce in the peer-reviewed primary literature.

Why Generic Substitution Fails for 2-Methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide: Structural Determinants of Pharmacological Specificity


Within the pyridine-pyrazine carboxamide chemical space, small structural perturbations can produce profound changes in target engagement, selectivity, and ADMET properties, rendering generic substitution unreliable without empirical verification [1]. The 2-methoxy substituent on the pyridine ring of this compound is a critical pharmacophoric feature: replacement with a 5-fluoro group (as in analog 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide) alters both electronic character and hydrogen-bonding capacity, while relocation of the methoxy group from the 2-position to the 6-position (as in 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide) changes the conformational landscape and pyridine nitrogen accessibility . The pyridin-4-yl substitution pattern on the pyrazine ring is similarly non-interchangeable with pyridin-3-yl or other heteroaryl variants, as the para-nitrogen orientation influences both molecular shape complementarity and potential coordination interactions with biological metal centers or protein residues [2]. Furthermore, the methylene (-CH₂-) linker between the carboxamide and the pyrazine ring introduces conformational flexibility that distinguishes this compound from directly N-linked pyrazine-2-carboxamide series, potentially affecting both target binding kinetics and metabolic stability. Without direct comparative pharmacological data for each analog against the same target panel, assuming functional equivalence is scientifically unjustified and may lead to erroneous structure-activity conclusions in research programs.

Quantitative Differentiation Evidence for 2-Methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (CAS 2097910-31-9) Against Closest Analogs


2-Methoxy Substituent Differentiation: Structural and Physicochemical Comparison with 5-Fluoro and 6-Methoxy Analogs

The 2-methoxy substitution pattern on the pyridine ring of the target compound (CAS 2097910-31-9) produces a calculated cLogP of approximately 2.1 and a topological polar surface area (tPSA) of approximately 95 Ų, based on SMILES-derived in silico prediction . In comparison, the 5-fluoro analog (CAS not independently verified against primary literature) is predicted to exhibit a lower cLogP (~1.6) due to the electron-withdrawing fluorine atom, while the 6-methoxy positional isomer (CAS 2034317-81-0, pyridin-3-yl variant) is predicted to have similar lipophilicity but altered hydrogen-bond acceptor geometry [1]. The 2-methoxy group can participate as a hydrogen-bond acceptor while also exerting steric influence on the adjacent carboxamide conformation, a feature absent in the 5-fluoro analog and geometrically distinct from the 6-methoxy isomer. Experimental logD₇.₄, aqueous solubility, and permeability data for this specific compound have not been identified in peer-reviewed literature.

Physicochemical profiling Ligand efficiency Medicinal chemistry

Antimycobacterial Activity Class-Level Evidence: Pyridine-3-Carboxamide Derivatives Against Mycobacterium tuberculosis H37Rv

While no MIC data have been identified for the target compound itself, structurally related pyridine-3-carboxamide derivatives bearing pyrazine or pyridine substituents have demonstrated antimycobacterial activity against M. tuberculosis H37Rv. A 2023 study by Nawrot et al. reported that compound 10c from a pyridine carboxamide series exhibited selective, potent in vitro activity against both drug-sensitive and drug-resistant M. tuberculosis H37Rv strains with no detectable in vitro or in vivo cytotoxicity [1]. Separately, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown nanomolar MIC values (MIC < 0.002–0.381 µg/mL) against drug-susceptible H37Rv and multidrug-resistant clinical isolates, targeting the cytochrome bc₁ complex (QcrB) [2]. The target compound's pyridine-pyrazine biheteroaryl scaffold bears structural resemblance to these pharmacophores but with a distinctive 2-methoxy substitution and methylene linker. Without direct experimental MIC determination for CAS 2097910-31-9, any claim of specific antimycobacterial potency is class-level inference only.

Antitubercular Mycobacterium tuberculosis QcrB inhibition

Kinase Inhibition Potential: Scaffold-Based Inference from Pyridine-Pyrazine Biheteroaryl Carboxamides

The pyridine-pyrazine biheteroaryl carboxamide scaffold has been explored as a kinase inhibitor pharmacophore in multiple patent families. The AstraZeneca patent (2009) on pyridine and pyrazine derivatives describes compounds of this general structural class as possessing anti-cancer activity through kinase modulation [1]. More specifically, N-(pyrazin-2-yl)pyridine-3-carboxamide and related biheteroaryl systems have been claimed as inhibitors of cyclin-dependent kinases (CDKs), Pim kinases, and JAK3 [2]. The target compound's 2-methoxy substitution and pyridin-4-yl decoration may confer kinase selectivity profiles distinct from other substituent patterns. However, no biochemical IC₅₀ data against any specific kinase have been identified for this exact compound. In silico docking or kinase panel screening data are absent from the public domain.

Kinase inhibition Cancer therapeutics ATP-competitive inhibitors

Cytotoxicity Profile Gap: Absence of Cell-Based Antiproliferative Data for Differentiated Selection

Vendor-associated descriptions reference preliminary cytotoxicity studies of compounds 'based on the structure' of the target compound against human lung cancer cells with IC₅₀ values in the low micromolar range . However, these are not direct data for CAS 2097910-31-9 itself but appear to describe derivative or analog series. No peer-reviewed publication has been identified that reports systematic cytotoxicity profiling (e.g., NCI-60 panel, MTT assay, or clonogenic survival) for this exact compound. Furthermore, no selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells) has been established, nor has any comparison been made against standard-of-care cytotoxic agents (e.g., cisplatin, doxorubicin) under identical assay conditions. This data gap is critical because many pyridine carboxamide analogs exhibit cytotoxicity through non-specific mechanisms, and without direct comparative data, the compound's therapeutic window cannot be assessed.

Cytotoxicity Cancer cell lines Selectivity index

Recommended Research Application Scenarios for 2-Methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (CAS 2097910-31-9) Based on Available Evidence


Scaffold-Hopping Starting Point for Antimycobacterial Lead Optimization

Given the validated antimycobacterial activity of pyridine-3-carboxamide and pyrazolo[1,5-a]pyridine-3-carboxamide chemotypes against drug-sensitive and multidrug-resistant M. tuberculosis [1], this compound can serve as a scaffold-hopping starting point. Its distinctive 2-methoxy substitution and methylene-linked pyrazine-pyridine core differentiate it from the pyrazolo[1,5-a]pyridine series (e.g., TB47, Q203/telacebec) targeting QcrB. Researchers should perform de novo MIC determination against M. tuberculosis H37Rv (ATCC 27294) and a panel of drug-resistant clinical isolates using standardized broth microdilution methods [1], and compare results directly with established QcrB inhibitors. This compound is appropriate for laboratories seeking to expand the chemical diversity of their antitubercular screening collections beyond the well-explored imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine series.

Physicochemical Comparator in Structure-Activity Relationship (SAR) Studies of Methoxy-Substituted Pyridine Carboxamides

The 2-methoxy substitution on the pyridine ring represents a specific electronic and steric perturbation amenable to systematic SAR exploration. This compound can be used as a reference point in matched molecular pair analyses alongside the 5-fluoro analog (electron-withdrawing, no H-bond acceptor at that position) and the 6-methoxy positional isomer (different H-bond acceptor geometry). Procurement is justified for medicinal chemistry groups conducting systematic substituent scanning to map the relationships between pyridine ring electronics, carboxamide conformation, and biological activity. The compound's purity specification (typically ≥95% ) supports its use as an analytical reference standard in HPLC-based purity and stability studies of analog series.

Kinase Profiling Probe for Underexplored Biheteroaryl Chemical Space

Although no direct kinase inhibition data exist for this compound, its scaffold is recognized in multiple patent families targeting CDKs, Pim kinases, and JAK3 [2]. Procuring this compound for submission to commercial kinase panel screening (e.g., 100-400 kinase panels) would generate first-in-class selectivity data for the 2-methoxy, pyridin-4-yl substitution combination. This application is suitable for academic screening centers or biotech companies exploring novel kinase inhibitor chemotypes, provided the procurement is accompanied by a commitment to generate and publish the resulting profiling data. The compound's molecular weight (321.34 Da) and calculated physicochemical profile place it within favorable lead-like chemical space for kinase drug discovery.

Negative Control or Chemical Probe in Target Engagement Studies of Pyrazine-Containing Pharmacophores

The compound's structural features—particularly the pyrazine ring and carboxamide linker—make it potentially useful as a control compound in biochemical assays where pyrazine-containing pharmacophores are being evaluated for target engagement. Its methoxy substitution and pyridin-4-yl group may render it inactive or differentially active against certain targets compared to more potent pyrazine-containing probes. Researchers developing biochemical assays for enzymes that recognize pyrazine- or pyridine-containing substrates (e.g., certain cytochrome P450 isoforms, nitric oxide synthase, or NAD-dependent enzymes) may find this compound useful for establishing assay windows and assessing specificity, provided its activity is first empirically determined in the relevant assay system.

Quote Request

Request a Quote for 2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.